4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide
CAS No.:
Cat. No.: VC10043657
Molecular Formula: C15H11F3N2O3
Molecular Weight: 324.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3N2O3 |
|---|---|
| Molecular Weight | 324.25 g/mol |
| IUPAC Name | 4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21) |
| Standard InChI Key | YARWBRJPBHXDAX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The IUPAC name, 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide, reflects its benzamide core substituted with a methyl group at position 4, a nitro group at position 3, and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. The SMILES notation (CC1=CC=C(C(=O)NC2=CC=CC(C(F)(F)F)=C2)C=C1[N+](=O)[O-]) confirms this arrangement .
Key Structural Features:
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Nitro Group (-NO₂): An electron-withdrawing meta-directing group that enhances electrophilic substitution reactivity.
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Trifluoromethyl Group (-CF₃): Imparts metabolic stability and lipophilicity, facilitating membrane penetration in biological systems.
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Methyl Group (-CH₃): A weakly electron-donating ortho/para-directing substituent.
The crystal structure remains uncharacterized, but computational models predict planar geometry for the benzamide core, with the trifluoromethyl group inducing steric hindrance and electronic effects .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of a benzoyl chloride precursor (Table 1):
Table 1: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration | , 0–5°C | 65% |
| 2 | Amidation | 3-(Trifluoromethyl)aniline, DCC, DMAP | 80% |
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Nitration: 4-Methylbenzoyl chloride undergoes nitration at position 3 using a mixed acid system, yielding 3-nitro-4-methylbenzoyl chloride.
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Amidation: The acyl chloride reacts with 3-(trifluoromethyl)aniline in dichloromethane, catalyzed by -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production
Industrial protocols emphasize continuous-flow reactors for nitration (to minimize exothermic risks) and solvent recycling. Purification employs recrystallization from ethanol/water mixtures, achieving ≥95% purity .
Physicochemical Properties
Table 2: Physical and Chemical Properties
The compound’s low aqueous solubility aligns with its lipophilic trifluoromethyl group, while moderate solubility in DMSO facilitates biological assays . Thermal gravimetric analysis (TGA) indicates decomposition above 160°C, necessitating storage at –20°C under inert atmospheres .
Chemical Reactivity and Applications
Reactivity Profile
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-amino-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide—a precursor to pharmaceuticals .
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Electrophilic Substitution: The methyl group directs incoming electrophiles to the ortho/para positions, though nitro and trifluoromethyl groups deactivate the ring.
Pharmaceutical Applications
While direct biological data for this compound is limited, structural analogs demonstrate:
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Kinase Inhibition: Trifluoromethylbenzamides inhibit receptor tyrosine kinases (e.g., EGFR) by competing with ATP binding.
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Antimicrobial Activity: Nitro-aromatics exhibit activity against Mycobacterium tuberculosis via nitroreductase activation.
Industrial Uses
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